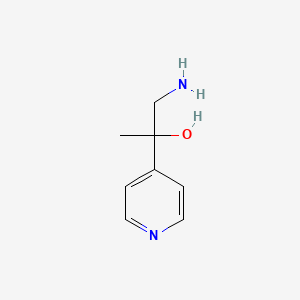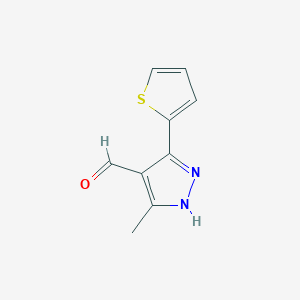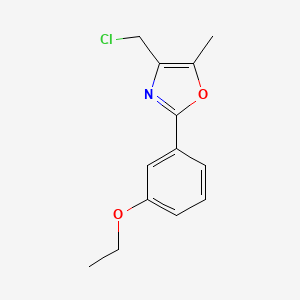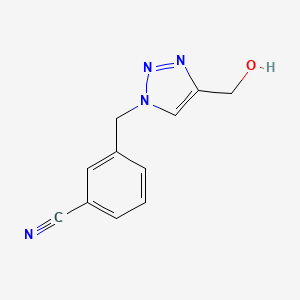
5-cyclobutyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
5-cyclobutyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the chemical formula C8H10N2O2 . It has a molecular weight of 166.18 g/mol . The IUPAC name for this compound is 5-cyclobutyl-1H-pyrazole-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 5-cyclobutyl-1H-pyrazole-4-carboxylic acid includes a cyclobutyl group attached to the 5-position of a 1H-pyrazole ring, with a carboxylic acid group at the 4-position . The InChI code for this compound is InChI=1S/C8H10N2O2/c11-8(12)6-4-9-10-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,9,10)(H,11,12) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 166.18 g/mol, an XLogP3-AA value of 0.9, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The topological polar surface area is 66 Ų, and the compound has a complexity of 192 .Applications De Recherche Scientifique
Medicine and Agriculture
Pyrazoles, including “5-cyclobutyl-1H-pyrazole-4-carboxylic acid”, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Organic Synthesis
The pyrazole structure, including “5-cyclobutyl-1H-pyrazole-4-carboxylic acid”, has intriguing applications in organic synthesis, where it acts as both a directing and transforming group . It serves as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .
Synthesis of Pyrazole Derivatives
“5-cyclobutyl-1H-pyrazole-4-carboxylic acid” can be used to obtain new anilide compounds . This highlights its importance in the synthesis of pyrazole derivatives.
Biological, Physical-Chemical, Material Science, and Industrial Fields
Pyrazole-containing compounds, including “5-cyclobutyl-1H-pyrazole-4-carboxylic acid”, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis of Fused Systems
Pyrazoles, including “5-cyclobutyl-1H-pyrazole-4-carboxylic acid”, can be used in forming various fused systems, predominantly bicyclic cores with 5:6 fusion . This highlights their synthetical utility and versatility.
Antifungal Activity
While not directly related to “5-cyclobutyl-1H-pyrazole-4-carboxylic acid”, it’s worth noting that some fused pyrazoles have demonstrated different biological activities, including antifungal properties . This suggests potential avenues for future research into the applications of “5-cyclobutyl-1H-pyrazole-4-carboxylic acid”.
Mécanisme D'action
The pyrazole ring is a five-membered aromatic heterocycle, like the familiar aromatic compound benzene. The presence of these nitrogen atoms in the ring can allow pyrazoles to act as ligands, binding to metal ions in certain biochemical pathways .
The carboxylic acid group (-COOH) is a common functional group in organic chemistry and biochemistry. Carboxylic acids participate in various biochemical reactions, including the formation of amide bonds in proteins and the production of esters in lipids .
The exact mechanism of action, targets, and biochemical pathways affected by “5-cyclobutyl-1H-pyrazole-4-carboxylic acid” would depend on the specific interactions between this compound and the biological systems in which it is present. These interactions can be influenced by a variety of factors, including the compound’s chemical structure, the presence of other molecules, and the specific environmental conditions .
Propriétés
IUPAC Name |
5-cyclobutyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-4-9-10-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAUTJMJHSHQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclobutyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1470197.png)




![(1-(2-methoxyethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1470205.png)


![2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1470209.png)